(2-chlorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
The compound (2-chlorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a heterocyclic small molecule featuring a methanone core bridging a 2-chlorophenyl group and a piperazine ring. The piperazine moiety is substituted at the 4-position with a pyrimidine ring bearing a 3,5-dimethylpyrazole group at its 6-position.
Key structural attributes include:
- 2-Chlorophenyl group: Likely enhances lipophilicity and influences steric interactions with target binding pockets.
- Pyrimidine-pyrazole hybrid: The pyrimidine ring may engage in π-π stacking, while the 3,5-dimethylpyrazole substituent could modulate solubility and metabolic stability.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O/c1-14-11-15(2)27(24-14)19-12-18(22-13-23-19)25-7-9-26(10-8-25)20(28)16-5-3-4-6-17(16)21/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKRBOOYZLNYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a derivative of, have diverse pharmacological effects. They have been found to have potent antileishmanial and antimalarial activities.
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy. This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Analysis
Biochemical Properties
Related pyrazole-bearing compounds have been shown to interact with various enzymes, proteins, and other biomolecules. For instance, some pyrazole derivatives have been found to inhibit the activity of certain enzymes, leading to their antileishmanial and antimalarial effects
Cellular Effects
Related pyrazole derivatives have been shown to have significant effects on various types of cells. For example, some pyrazole compounds have demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolate. These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related pyrazole compounds have been found to exert their effects at the molecular level through various mechanisms. For instance, some pyrazole derivatives have been shown to inhibit the activity of certain enzymes, leading to their antileishmanial and antimalarial effects. These compounds may bind to these enzymes, inhibiting their activity and leading to changes in gene expression.
Biological Activity
The compound (2-chlorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that exhibits potential biological activity due to its unique structural features. This article explores its biological properties, focusing on its interactions with various biological targets, particularly kinases, and its potential therapeutic applications.
Structural Characteristics
The compound features several functional groups:
- Chlorinated Phenyl Group : Enhances lipophilicity and may influence receptor binding.
- Piperazine Ring : Commonly associated with central nervous system activity.
- Pyrazole-Pyrimidine Moiety : Known for its role in kinase inhibition.
Kinase Inhibition
Research indicates that compounds structurally similar to this one can inhibit specific kinases involved in cancer progression. For instance, CL-387,716 , a related compound, has been shown to inhibit Aurora kinases and FLT3, both of which are critical in tumor development. The presence of the pyrazole and piperazine components suggests that this compound may similarly interact with kinase targets.
Pharmacological Properties
The compound's potential pharmacological activities include:
- Anticancer Activity : Similar compounds have demonstrated significant anticancer effects through kinase inhibition.
- Anti-inflammatory and Analgesic Properties : The piperazine derivatives are often linked to these effects due to their interaction with neurotransmitter receptors.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, a comparative analysis with structurally related compounds is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Target Compound | Chlorinated phenyl, piperazine | Potential CNS activity |
| MPEP | Ethynyl group | mGluR5 antagonist |
| Risperidone | Piperazine ring | Antipsychotic |
| Sertraline | Serotonin uptake inhibitor | Antidepressant |
This table illustrates how the target compound fits within a broader context of pharmacological agents, highlighting its potential unique therapeutic opportunities.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds. For example, a study on pyrimidine derivatives indicated their effectiveness as kinase inhibitors in malaria treatment, demonstrating IC50 values in the nanomolar range against specific plasmodial kinases . These findings underscore the relevance of similar structural motifs in developing effective therapeutics.
Synthesis Pathways
The synthesis of This compound can be approached through multiple synthetic routes. The optimization of these pathways is crucial for achieving high yields and purity. The complexity of the synthesis reflects the intricate nature of the biological activity associated with this compound.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is its potential as a kinase inhibitor. Kinases are vital enzymes involved in various cellular processes, including cell signaling, growth, and metabolism. Specifically, compounds with similar structures have shown inhibitory effects on kinases such as:
- Aurora kinases : Involved in cell division and cancer progression.
- FLT3 : Associated with acute myeloid leukemia.
Preliminary studies indicate that this compound may exhibit significant inhibitory activity against these targets, making it a candidate for further development in cancer therapeutics .
Neuropharmacology
The presence of the piperazine ring suggests potential applications in neuropharmacology. Compounds with similar structural features have been explored for their effects on central nervous system disorders. For instance, piperazine derivatives are often investigated for their roles as antipsychotics and anxiolytics. The unique combination of this compound's functional groups may offer novel therapeutic avenues for treating conditions such as depression and anxiety disorders.
Comparative Analysis with Related Compounds
The following table compares the target compound with structurally similar compounds that have established biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (2-chlorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | Chlorinated phenyl, piperazine | Potential CNS activity |
| MPEP | Ethynyl group | mGluR5 antagonist |
| Risperidone | Piperazine ring | Antipsychotic |
| Sertraline | Serotonin uptake inhibitor | Antidepressant |
This comparison highlights the potential unique therapeutic opportunities presented by the target compound, which may not be fully realized by existing drugs.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating compounds similar to this compound. For example:
- A study demonstrated that certain pyrazole derivatives exhibited potent kinase inhibition, suggesting that modifications to the pyrazole moiety can enhance biological activity .
Furthermore, research has indicated that compounds sharing structural similarities can influence neuroreceptor activity, paving the way for advancements in drug design targeting CNS disorders .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chlorophenyl Group
The 2-chlorophenyl group is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. Reactions typically occur at the ortho or para positions relative to the chlorine atom:
Piperazine Ring Functionalization
The piperazine ring undergoes alkylation, acylation, or substitution reactions at its nitrogen atoms:
Pyrimidine Ring Reactivity
The pyrimidine core participates in electrophilic substitution and coordination chemistry:
Pyrazole Ring Modifications
The 3,5-dimethylpyrazole group exhibits stability under acidic/basic conditions but undergoes dehydrogenation or cross-coupling:
Methanone Group Reactivity
The central ketone group participates in reductions and condensations:
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
Comparative Reactivity Table
Relative reaction rates of functional groups:
| Functional Group | Reactivity (1 = lowest, 5 = highest) | Preferred Reactions |
|---|---|---|
| Chlorophenyl | 3 | NAS, Ullmann coupling |
| Piperazine | 4 | Alkylation, acylation |
| Pyrimidine | 2 | Electrophilic substitution |
| Pyrazole | 4 | C-H activation, dehydrogenation |
| Methanone | 5 | Reduction, nucleophilic addition |
Comparison with Similar Compounds
(A) 1-(4-(5-(4-Chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone
- Structural Difference : Replaces the 2-chlorophenyl group with a 4-chlorophenyl moiety and introduces a hydroxyethyl chain on the piperidine ring.
- Impact: The 4-chlorophenyl substitution may alter binding affinity due to differences in electronic distribution.
(B) (Z)-1-(4-Chlorophenyl)-2-(4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (Compound 22)
- Pharmacological Data : Exhibited potent antibacterial activity (MIC: 1.56 µg/mL against E. coli and S. aureus) and antifungal effects (MIC: 3.12 µg/mL against C. albicans). The diazenyl group may facilitate redox interactions with microbial enzymes .
Core Heterocycle Modifications
(A) 4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
- Structural Difference: Replaces pyrimidine with a butanone chain and substitutes the pyrazole at the 4-position.
- The butanone chain may reduce rigidity, affecting target selectivity .
(B) [4-(2-Hydroxyethyl)piperazin-1-yl]-[4-[[4-(4-Chlorophenyl)pyrimidin-2-yl]amino]phenyl]methanone
- Structural Difference: Incorporates a 4-(4-chlorophenyl)pyrimidin-2-ylamino group and a hydroxyethyl-piperazine moiety.
- Impact: The hydroxyethyl group improves aqueous solubility, while the pyrimidin-2-ylamino substitution may enhance DNA intercalation or kinase inhibition .
Q & A
Basic Question: What are the key challenges in synthesizing this compound, and what multi-step strategies are recommended?
Answer:
The synthesis involves challenges such as regioselective coupling of the pyrimidine-piperazine core, stability of the 3,5-dimethylpyrazole moiety under acidic/basic conditions, and purification of intermediates. A validated approach includes:
Step 1: Coupling 4-chloropyrimidine with piperazine derivatives under Buchwald-Hartwig amination conditions to form the piperazine-pyrimidine intermediate .
Step 2: Introducing the 3,5-dimethylpyrazole group via nucleophilic aromatic substitution (NAS) at the pyrimidine C4 position, requiring anhydrous DMF and controlled heating (80–100°C) .
Step 3: Final acylation of the piperazine nitrogen with 2-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base .
Critical Note: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography to avoid byproducts .
Basic Question: How can researchers confirm the structural identity and purity of this compound?
Answer:
Use a combination of spectroscopic and analytical methods:
- 1H/13C NMR: Compare chemical shifts with predicted values (e.g., piperazine protons at δ 2.5–3.5 ppm; pyrimidine C-H at δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) with theoretical mass .
- Elemental Analysis: Ensure C, H, N, Cl content matches calculated values (e.g., ±0.3% deviation) .
- HPLC-PDA: Purity >95% using a C18 column (acetonitrile/water gradient) .
Advanced Question: How can reaction conditions be optimized for the formation of the piperazine-pyrimidine core?
Answer:
Optimization involves:
Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂, Xantphos) for coupling efficiency .
Solvent Effects: Compare DMF (high polarity) vs. toluene (low polarity) for NAS reactivity .
Temperature Gradients: Use microwave-assisted synthesis (120°C, 30 min) to reduce reaction time vs. conventional reflux (12–24 h) .
Data-Driven Example:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos, DMF, 100°C | 68 | 92 |
| Pd₂(dba)₃, toluene, 80°C | 45 | 85 |
| Reference: . |
Advanced Question: How should researchers address contradictions in biological activity data across assays?
Answer:
Contradictions may arise from assay conditions (e.g., cell line variability, solvent interference). Mitigation strategies:
Control Experiments: Include DMSO controls (≤0.1% v/v) to rule out solvent toxicity .
Dose-Response Curves: Test 5–10 concentrations (e.g., 0.1–100 µM) to identify IC50 shifts due to protein binding .
Structural Validation: Confirm compound stability in assay buffers via LC-MS to detect degradation .
Case Study: A chlorophenyl analog showed inconsistent IC50 values in kinase assays due to aggregation; dynamic light scattering (DLS) identified particulates >200 nm, resolved by adding 0.01% Tween-80 .
Basic Question: What methods improve solubility for in vitro assays?
Answer:
Solubility enhancement techniques:
Co-Solvents: Use DMSO (stock solutions) or β-cyclodextrin (aqueous formulations) .
Salt Formation: Synthesize hydrochloride salts via HCl gas bubbling in diethyl ether .
Prodrug Approach: Introduce PEGylated or acetylated derivatives to increase hydrophilicity .
Advanced Question: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
Focus on modular modifications:
Pyrimidine Ring: Replace chlorine with fluorine or methyl groups to assess electronic effects .
Piperazine Substituents: Compare ethyl, phenyl, or acetylated piperazines for steric/electronic impacts .
Pyrazole Modifications: Test 3,5-dimethyl vs. 3-trifluoromethyl groups for metabolic stability .
SAR Example:
| Modification | Bioactivity (IC50, nM) | LogP |
|---|---|---|
| 3,5-Dimethyl | 12 ± 2 | 3.1 |
| 3-CF₃ | 45 ± 5 | 3.8 |
| Reference: . |
Basic Question: What storage conditions ensure compound stability?
Answer:
- Short-Term: Store at –20°C in amber vials under argon to prevent oxidation .
- Long-Term: Lyophilize as hydrochloride salts and store at –80°C with desiccants .
Stability Data:
| Condition | Degradation (%) at 6 Months |
|---|---|
| –20°C, air | 18 |
| –80°C, argon | <2 |
Advanced Question: How to perform computational docking studies targeting kinase domains?
Answer:
Protein Preparation: Retrieve kinase crystal structures (PDB: 6F2) and optimize hydrogen bonds using AutoDockTools .
Ligand Parameterization: Generate 3D conformers via Open Babel and assign charges (Gasteiger-Marsili) .
Docking Protocol: Run 100 Lamarckian GA runs with grid centers covering ATP-binding pockets .
Validation: Compare docking scores (ΔG) with experimental IC50 values to validate predictive models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
